Alfuzosin-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

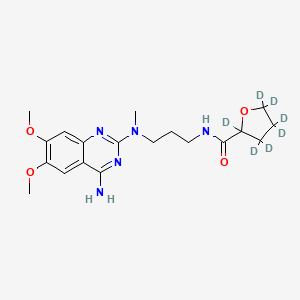

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]-2,3,3,4,4,5,5-heptadeuteriooxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i4D2,6D2,9D2,14D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMJYKCGWZFFKR-BCIKGFBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)NCCCN(C)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Alfuzosin-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Alfuzosin-d7, a deuterated analog of the α1 adrenergic receptor antagonist, Alfuzosin. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of this compound.

Introduction

Alfuzosin is a quinazoline derivative widely used in the treatment of benign prostatic hyperplasia (BPH). The selective deuteration of molecules, replacing hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug discovery to potentially modify the pharmacokinetic profile of a compound. Understanding the fundamental physicochemical properties of this compound is crucial for its formulation, delivery, and analytical characterization. While the physicochemical properties of a deuterated compound are generally expected to be very similar to its non-deuterated counterpart, minor differences can exist due to the isotopic substitution.

General and Physical Properties

This compound is a solid at room temperature and is typically available as a hydrochloride salt. As a stable isotope-labeled compound, it serves as an excellent internal standard for the quantification of Alfuzosin in various biological matrices using mass spectrometry-based methods.

Quantitative Physicochemical Data

Table 1: Molecular and Physical Properties

| Property | This compound | Alfuzosin | Alfuzosin HCl |

| Molecular Formula | C₁₉H₂₀D₇N₅O₄ | C₁₉H₂₇N₅O₄ | C₁₉H₂₇N₅O₄·HCl |

| Molecular Weight | 396.5 g/mol [1] | 389.45 g/mol | 425.91 g/mol |

| Physical State | Solid[1] | Crystalline Powder | White to off-white crystalline powder |

| Melting Point | Not explicitly reported | ~240 °C[2] | ~240 °C |

Note: The molecular weight of this compound can also be found as 432.95 g/mol for the hydrochloride salt.

Table 2: Solubility and Dissociation Constant

| Property | This compound | Alfuzosin | Alfuzosin HCl |

| Solubility in DMSO | Soluble[1] | - | - |

| Aqueous Solubility | Not explicitly reported | 92 mg/L (estimated)[2] | Freely soluble in water |

| Solubility in Alcohol | Not explicitly reported | - | Sparingly soluble |

| pKa | Not explicitly reported | 8.13[2] | - |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of pharmaceutical compounds are outlined below. These protocols are standard and can be applied to the characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property that indicates the purity of a crystalline solid. The capillary method is a widely accepted technique.

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded.

Apparatus:

-

Melting point apparatus with a heating block and a means of temperature control and measurement.

-

Glass capillary tubes (closed at one end).

Procedure:

-

Sample Preparation: The this compound sample is finely powdered and thoroughly dried.

-

Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube and packed down by tapping to form a compact column of 2-4 mm in height.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range is reported as the melting point.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Alfuzosin, it indicates the pH at which the compound is 50% protonated.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

-

Potentiometer with a pH electrode.

-

Burette for precise delivery of the titrant.

-

Magnetic stirrer and stir bar.

-

Thermostatically controlled vessel.

Procedure:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low.

-

Titration:

-

The solution is placed in the thermostatted vessel and stirred continuously.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, known increments from the burette.

-

The pH of the solution is recorded after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

A titration curve is generated by plotting the measured pH against the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is calculated from the pH at the half-equivalence point.

-

Solubility Determination (Shake-Flask Method)

This method, consistent with OECD Guideline 105, is a reliable way to determine the aqueous solubility of a substance.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Apparatus:

-

Shaking incubator or a flask shaker with temperature control.

-

Vials or flasks with airtight seals.

-

Centrifuge or filtration apparatus.

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

-

Equilibration:

-

An excess amount of this compound is added to a known volume of the solvent in a vial.

-

The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration to obtain a clear, saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Result: The determined concentration represents the solubility of the compound in the specified solvent at the given temperature.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical workflow for solubility determination.

Caption: Chemical Structure of this compound.

Caption: Experimental workflow for the shake-flask solubility determination.

References

Synthesis and Characterization of Alfuzosin-d7: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Alfuzosin-d7, a deuterated internal standard essential for the accurate quantification of the active pharmaceutical ingredient, Alfuzosin. This document outlines a proposed synthetic pathway, detailed analytical methodologies, and expected characterization data to support its use in research and development.

Introduction

Alfuzosin is a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[1][2][3] For pharmacokinetic, metabolism, and clinical studies, a stable isotope-labeled internal standard is crucial for accurate bioanalysis by mass spectrometry. This compound, with seven deuterium atoms incorporated into the tetrahydrofuran moiety, serves as an ideal internal standard for the quantification of Alfuzosin in biological matrices using GC- or LC-MS methods.[2][4] The deuterium labeling provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.

Synthesis of this compound

Proposed Synthetic Scheme

The synthesis of this compound can be envisioned as a convergent synthesis involving two key intermediates: 4-amino-2-chloro-6,7-dimethoxyquinazoline and N-[3-(methylamino)propyl]tetrahydro-2-furan-2,3,3,4,4,5,5-d7-carboxamide.

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Tetrahydro-d7-furoic acid

This key deuterated intermediate can be prepared from commercially available tetrahydro-d8-furan through a regioselective oxidation process. Various oxidation methods can be employed, such as using strong oxidizing agents like potassium permanganate or ruthenium tetroxide. The reaction conditions need to be carefully controlled to achieve the desired carboxylic acid without over-oxidation.

-

Materials: Tetrahydro-d8-furan, oxidizing agent (e.g., KMnO4), acid or base for pH adjustment, organic solvent (e.g., acetone or a biphasic system).

-

Procedure (General): To a cooled solution of tetrahydro-d8-furan in a suitable solvent, the oxidizing agent is added portion-wise while maintaining the temperature. The reaction is monitored by TLC or GC until the starting material is consumed. The reaction mixture is then worked up by quenching the excess oxidant, filtering the inorganic salts, and acidifying the aqueous layer to precipitate the deuterated furoic acid. The product is then extracted with an organic solvent, dried, and concentrated. Purification can be achieved by recrystallization or chromatography.

Step 2: Synthesis of the Deuterated Side Chain

The deuterated tetrahydrofuroic acid is then coupled with N-(3-aminopropyl)-N-methylamine to form the amide.

-

Materials: Tetrahydro-d7-furoic acid, N-(3-aminopropyl)-N-methylamine, coupling agent (e.g., DCC, EDC), or conversion to an acid chloride, and an appropriate solvent (e.g., dichloromethane, DMF).

-

Procedure (General): To a solution of tetrahydro-d7-furoic acid and N-(3-aminopropyl)-N-methylamine in an anhydrous solvent, a coupling agent is added at 0°C. The reaction is stirred at room temperature until completion. The resulting mixture is filtered to remove by-products, and the filtrate is washed with acidic and basic aqueous solutions to remove unreacted starting materials. The organic layer is dried and concentrated to yield the deuterated side chain.

Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the chloro group on the quinazoline core with the secondary amine of the deuterated side chain.

-

Materials: 4-amino-2-chloro-6,7-dimethoxyquinazoline, the deuterated side chain from Step 2, a non-nucleophilic base (e.g., diisopropylethylamine), and a high-boiling point solvent (e.g., DMSO, NMP).

-

Procedure (General): A mixture of 4-amino-2-chloro-6,7-dimethoxyquinazoline, the deuterated side chain, and the base in a suitable solvent is heated at an elevated temperature (e.g., 120-150°C) for several hours. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude this compound is collected by filtration and purified by recrystallization or column chromatography to yield the final product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Physical and Chemical Properties

| Property | Value |

| Formal Name | N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furan-2,3,3,4,4,5,5-d7-carboxamide |

| CAS Number | 1133386-93-2 |

| Molecular Formula | C19H20D7N5O4 |

| Molecular Weight | 396.5 g/mol |

| Appearance | White to off-white solid |

| Isotopic Purity | ≥99% deuterated forms (d1-d7) |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique to confirm the molecular weight and fragmentation pattern of this compound.

Experimental Protocol:

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Data Acquisition: Full scan and product ion scan (MS/MS) of the [M+H]+ ion.

Expected Data:

| Ion | Calculated m/z | Observed m/z (representative) |

| [M+H]+ | 397.25 | 397.25 |

| Major Fragment 1 | Varies | Varies |

| Major Fragment 2 | Varies | Varies |

Note: The fragmentation pattern would need to be analyzed to confirm the location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels.

Experimental Protocol:

-

Instrument: 400 MHz or higher NMR spectrometer

-

Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6)

-

Experiments: 1H NMR, 13C NMR, and potentially 2H NMR.

Expected Observations:

-

1H NMR: The spectrum will show the absence of signals corresponding to the seven protons on the tetrahydrofuran ring that have been replaced by deuterium. The remaining proton signals of the Alfuzosin structure should be present with appropriate chemical shifts and coupling constants.

-

13C NMR: The spectrum will show the signals for all 19 carbon atoms. The carbons attached to deuterium will exhibit characteristic triplet patterns due to C-D coupling and will have slightly different chemical shifts compared to the unlabeled compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound.

Experimental Protocol:

-

Instrument: HPLC system with a UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Expected Data:

| Parameter | Value |

| Retention Time | ~X.X min (column and method dependent) |

| Purity (by area %) | ≥98% |

Mechanism of Action of Alfuzosin

Alfuzosin exerts its therapeutic effect by selectively blocking α1-adrenergic receptors in the lower urinary tract.[1][2] This antagonism leads to the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urine flow and reducing the symptoms of BPH.[1]

Signaling Pathway of Alfuzosin:

Caption: Mechanism of action of Alfuzosin.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route, utilizing a deuterated starting material, offers a viable path to obtaining this essential internal standard. The detailed characterization protocols ensure the quality, purity, and isotopic integrity of the final product, making it suitable for demanding research applications in drug metabolism, pharmacokinetics, and clinical analysis.

References

Alfuzosin-d7 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action and application of Alfuzosin-d7 as an internal standard in the quantitative bioanalysis of the alpha-1 adrenergic blocker, alfuzosin. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and essential data for researchers and scientists in the field of drug metabolism and pharmacokinetics (DMPK).

Introduction: The Role of Alfuzosin and the Need for a Robust Internal Standard

Alfuzosin is a selective antagonist of alpha-1 adrenergic receptors, primarily used in the treatment of benign prostatic hyperplasia (BPH). By relaxing the smooth muscle in the prostate and bladder neck, it alleviates urinary symptoms associated with BPH. Accurate quantification of alfuzosin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in LC-MS/MS to ensure the accuracy and precision of the results. This compound, a deuterated analog of alfuzosin, serves as an ideal internal standard for this purpose.

Mechanism of Action of this compound as an Internal Standard

The fundamental principle behind using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, alfuzosin. The seven deuterium atoms in this compound increase its molecular weight, allowing it to be distinguished from the non-labeled alfuzosin by the mass spectrometer.

During sample preparation and analysis, this compound experiences similar extraction recovery, matrix effects (ion suppression or enhancement), and chromatographic behavior as alfuzosin. By adding a known concentration of this compound to the samples at the beginning of the workflow, any variability introduced during the analytical process will affect both the analyte and the internal standard to the same extent. The final quantification is based on the ratio of the analyte's response to the internal standard's response, thereby correcting for these variations and leading to a more accurate and precise measurement.

The following diagram illustrates the logical relationship of using a deuterated internal standard in LC-MS/MS analysis.

Caption: Logical workflow for quantification using a deuterated internal standard.

Experimental Protocols

This section provides a detailed, synthesized experimental protocol for the quantification of alfuzosin in human plasma using this compound as an internal standard, based on established bioanalytical methods for alfuzosin.

Materials and Reagents

-

Reference Standards: Alfuzosin hydrochloride, this compound hydrochloride

-

Solvents: HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE)

-

Reagents: Formic acid, ammonium formate, ammonium acetate, zinc sulfate

-

Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)

-

Water: Ultrapure water (18.2 MΩ·cm)

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of alfuzosin and this compound in methanol.

-

Working Standard Solutions: Serially dilute the alfuzosin stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank matrix samples.

-

Vortex mix for 10 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex mix for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix for 1 minute.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

The following diagram illustrates the experimental workflow for sample preparation.

Caption: Experimental workflow for liquid-liquid extraction of alfuzosin from plasma.

LC-MS/MS Conditions

The following tables summarize the recommended liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min, return to 10% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | API 4000 or equivalent triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data

The following tables provide the essential quantitative data for the analysis of alfuzosin using this compound as an internal standard.

Table 3: Mass-to-Charge (m/z) Transitions for MRM

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) |

| Alfuzosin | 390.2 | 235.1 | 200 |

| This compound | 397.2 | 242.1 | 200 |

Note: The m/z values for this compound are predicted based on the addition of 7 Daltons to the molecular weight of alfuzosin and a similar fragmentation pattern.

Table 4: Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Calibration Curve Range | r² ≥ 0.99 | 0.1 - 50 ng/mL |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ±20% | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | < 10% |

| Inter-day Precision (%CV) | ≤ 15% | < 12% |

| Intra-day Accuracy (% Bias) | ± 15% | -5% to +8% |

| Inter-day Accuracy (% Bias) | ± 15% | -7% to +10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV ≤ 15% | < 10% |

Conclusion

This technical guide provides a comprehensive framework for the use of this compound as an internal standard in the bioanalysis of alfuzosin. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers in developing and validating robust and reliable LC-MS/MS methods. The use of a deuterated internal standard like this compound is critical for mitigating analytical variability and ensuring the integrity of pharmacokinetic and other clinical data.

Alfuzosin-d7 CAS number and molecular weight.

This technical guide provides comprehensive information on Alfuzosin-d7, a deuterated analog of Alfuzosin, intended for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed experimental protocol for its use as an internal standard in bioanalytical methods, and a visual representation of the analytical workflow.

Core Compound Data

This compound is primarily utilized as an internal standard for the quantification of alfuzosin in biological samples through mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its isotopic labeling ensures similar chemical and physical behavior to the parent drug, alfuzosin, while being distinguishable by its mass, making it an ideal tool for precise and accurate quantification.

| Property | Value |

| CAS Number | 1133386-93-2 |

| Molecular Formula | C₁₉H₂₀D₇N₅O₄ |

| Molecular Weight | 396.5 g/mol [1], 396.49 g/mol [2][3] |

| Synonyms | SL 77499-10-d7, Uroxatral-d7[1] |

Experimental Protocol: Quantification of Alfuzosin in Human Plasma using LC-MS/MS

This section details a representative methodology for the determination of alfuzosin in human plasma, employing this compound as an internal standard. The protocol is synthesized from established bioanalytical techniques for alfuzosin.[2][4][5]

1. Objective: To accurately quantify the concentration of alfuzosin in human plasma samples.

2. Materials and Reagents:

-

Alfuzosin reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Methyl tert-butyl ether

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction apparatus

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

4. Standard Solutions Preparation:

-

Stock Solutions: Prepare primary stock solutions of alfuzosin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions of alfuzosin by serial dilution of the stock solution with a methanol/water mixture (50:50, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 50 ng/mL).

5. Sample Preparation (Liquid-Liquid Extraction):

-

Thaw plasma samples to room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether.

-

Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

6. Chromatographic and Mass Spectrometric Conditions:

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Operate in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Alfuzosin: Precursor ion > Product ion (specific m/z to be determined)

-

This compound: Precursor ion > Product ion (specific m/z to be determined)

-

7. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of alfuzosin to this compound against the nominal concentration of the calibration standards.

-

Apply a weighted linear regression to the calibration curve.

-

Determine the concentration of alfuzosin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the bioanalytical method described above.

Caption: Workflow for Alfuzosin Quantification using LC-MS/MS.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrpas.com [ijrpas.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Commercial Sourcing and Technical Guide for High-Purity Alfuzosin-d7

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and utilization of high-purity Alfuzosin-d7. This compound is the deuterated analog of Alfuzosin, an α1-adrenergic receptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] As a deuterated internal standard, this compound is critical for accurate quantification of Alfuzosin in biological matrices during pharmacokinetic and bioequivalence studies, typically employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3]

Commercial Suppliers of High-Purity this compound

The selection of a reliable supplier for high-purity this compound is paramount to ensure the accuracy and reproducibility of experimental results. The following table summarizes the offerings from various commercial suppliers. It is important to note that purity specifications can vary, and it is recommended to request a certificate of analysis (CoA) for lot-specific data.

| Supplier | Product Name | CAS Number | Purity Specification | Additional Notes |

| Cayman Chemical | This compound | 1133386-93-2 | ≥99% deuterated forms (d1-d7) | Intended for use as an internal standard for quantification of alfuzosin by GC- or LC-MS.[3] Available in various sizes (e.g., 500 µg, 1 mg, 5 mg, 10 mg). |

| LGC Standards | (±)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) | 81403-68-1 | 98 atom % D, min 98% Chemical Purity | Provided as the hydrochloride salt.[4][5] |

| Simson Pharma Limited | This compound | 1133386-93-2 | High quality, accompanied by a Certificate of Analysis. | Also offers (±)-Alfuzosin D7 Hydrochloride (CAS 1276197-14-8).[6][7] |

| BOC Sciences | Alfuzosin hydrochloride EP impurity C-[d7] | 1346746-88-0 | ≥95% | Labeled impurity of Alfuzosin.[] |

| SynZeal | Alfuzosin D7 | 1133386-93-2 | Not specified; supplied with CoA and analytical data. | Available for synthesis on demand.[9] |

| Molsyns Research | This compound | 1133386-93-2 | High quality. | Manufacturer and exporter.[10] |

| Bertin Bioreagent | This compound | 1133386-93-2 | Not specified; product from supplier Cayman. | Available in various sizes. |

Mechanism of Action: Alfuzosin Signaling Pathway

Alfuzosin is a selective antagonist of α1-adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and urethra.[1][11] In patients with BPH, the activation of these receptors leads to smooth muscle contraction, obstructing urine flow. Alfuzosin works by blocking these receptors, leading to muscle relaxation and alleviating the symptoms of BPH.[1][11]

Experimental Protocols

While specific protocols from each supplier are proprietary, a general experimental methodology for the quantification of Alfuzosin in biological samples using this compound as an internal standard is outlined below. This protocol is based on established analytical techniques like HPLC and UPLC.[12][13][14]

Objective: To determine the concentration of Alfuzosin in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents:

-

Alfuzosin reference standard

-

High-purity this compound (from a selected supplier)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Methodology:

-

Preparation of Standard and QC Samples:

-

Prepare stock solutions of Alfuzosin and this compound (internal standard, IS) in methanol.

-

Prepare calibration curve standards by spiking blank human plasma with appropriate volumes of the Alfuzosin stock solution to achieve a concentration range (e.g., 1-100 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

-

Add a fixed amount of this compound solution to all calibration standards and QC samples.

-

-

Sample Extraction (Solid Phase Extraction - SPE):

-

Condition the SPE cartridges with methanol followed by water.

-

Load the plasma samples (standards, QCs, and unknowns) onto the cartridges.

-

Wash the cartridges with a low-organic solvent mixture to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable C18 reverse-phase column (e.g., Waters Acquity HSS T3).[14]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a modifier like formic acid.

-

Flow Rate: As per column specifications (e.g., 0.4 mL/min for UPLC).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for both Alfuzosin and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Alfuzosin) and the internal standard (this compound).

-

Calculate the peak area ratio (Analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Alfuzosin in the QC and unknown samples from the calibration curve.

-

Workflow and Supplier Comparison

The following diagrams illustrate the general workflow for quality control analysis of this compound and a logical comparison of the suppliers.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Alfuzosin - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. (±)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) [lgcstandards.com]

- 5. (±)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) [lgcstandards.com]

- 6. This compound | CAS No- 1133386-93-2 | Simson Pharma Limited [simsonpharma.com]

- 7. (±)-Alfuzosin D7 Hydrochloride | CAS No- 1276197-14-8 | Simson Pharma Limited [simsonpharma.com]

- 9. Alfuzosin EP Impurity D | 76362-29-3 | SynZeal [synzeal.com]

- 10. Buy high quality this compound with CAS No - 1133386-93-2 from Molsyns Research. Molsyns Research is one of the leading manufacturer and exporter of this compound [molsyns.com]

- 11. What is the mechanism of Alfuzosin Hydrochloride? [synapse.patsnap.com]

- 12. ijrpas.com [ijrpas.com]

- 13. ijrpas.com [ijrpas.com]

- 14. tojqi.net [tojqi.net]

Isotopic purity requirements for Alfuzosin-d7 internal standard.

An In-depth Technical Guide to Isotopic Purity Requirements for Alfuzosin-d7 Internal Standard

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate and reliable quantitative bioanalysis by mass spectrometry. This guide provides a detailed overview of the isotopic purity requirements for this compound, a commonly used internal standard for the quantification of the benign prostatic hyperplasia drug, Alfuzosin.

The Critical Role of Isotopic Purity in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS) assays, deuterated internal standards like this compound are pivotal for correcting variability during sample preparation and analysis.[1] The underlying assumption is that the stable isotope-labeled (SIL) internal standard behaves identically to the analyte in terms of extraction recovery, matrix effects, and ionization efficiency.[2][3] However, the presence of unlabeled Alfuzosin as an impurity in the this compound standard can lead to an overestimation of the analyte concentration, compromising the accuracy and reliability of the data. Therefore, ensuring high isotopic purity is a critical prerequisite for a robust bioanalytical method.

Regulatory Landscape and Purity Expectations

While regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for well-characterized internal standards, they do not prescribe a universal, explicit numerical value for isotopic purity. The general expectation is that the internal standard should be of the highest possible purity to not interfere with the measurement of the analyte.

High-purity deuterated internal standards are commercially available, often with isotopic purity exceeding 99%.[4] Bioanalytical method validation guidelines from regulatory agencies require that the contribution of the internal standard to the analyte signal is minimal and does not affect the accuracy of the measurement at the lower limit of quantification (LLOQ).

Quantitative Isotopic Purity Specifications

The isotopic purity of this compound is a measure of the percentage of the compound that contains the desired number of deuterium atoms. It is typically determined by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The key quantitative parameters are summarized in the table below.

| Parameter | Typical Requirement | Method of Determination | Notes |

| Isotopic Purity | > 98% | Mass Spectrometry, NMR | Represents the percentage of the labeled compound that is fully deuterated to the desired level (d7). |

| Chemical Purity | > 95% | HPLC, UPLC | Refers to the purity of the compound with respect to other chemical entities. |

| Unlabeled Alfuzosin | < 0.1% | Mass Spectrometry | The presence of the unlabeled analyte is a critical parameter as it directly interferes with the quantification of the actual analyte in the sample. |

| Partially Labeled Species | As low as possible | Mass Spectrometry | The presence of d1 to d6 species of Alfuzosin should be minimal. |

Experimental Protocols for Isotopic Purity Determination

Mass Spectrometry Method

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of labeled compounds.[5]

Objective: To determine the isotopic distribution and purity of this compound.

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., C18) to separate the main component from any impurities.

-

Mass Spectrometric Analysis:

-

Acquire full-scan mass spectra in positive ion mode.

-

Optimize the mass spectrometer parameters to achieve high resolution and mass accuracy.

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled Alfuzosin and the d7-labeled Alfuzosin.

-

From the mass spectrum of the this compound peak, determine the relative intensities of the ions corresponding to the unlabeled (d0), partially labeled (d1-d6), and fully labeled (d7) species.

-

Correct the observed intensities for the natural isotopic abundance of carbon-13.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Intensity of d7) / (Sum of Intensities of d0 to d7) * 100

-

NMR Spectroscopy Method

Deuterium NMR (²H NMR) or proton NMR (¹H NMR) can be used to assess isotopic purity.[5]

Objective: To confirm the position of deuterium labeling and estimate isotopic enrichment.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H NMR:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the this compound standard and a certified reference standard of unlabeled Alfuzosin in a deuterated solvent (e.g., DMSO-d6).

-

NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay to allow for complete relaxation of the protons.

-

-

Data Analysis:

-

Integrate the signals corresponding to the protons that have been replaced by deuterium in this compound.

-

Compare the integral of these signals to the integral of a signal from a non-deuterated position in the molecule.

-

The reduction in the integral value for the deuterated positions corresponds to the isotopic enrichment.

-

Alfuzosin's Mechanism of Action: A Signaling Pathway Perspective

Alfuzosin is a selective antagonist of alpha-1 adrenergic receptors, which are found in the smooth muscle of the prostate, bladder neck, and urethra.[4] By blocking these receptors, Alfuzosin leads to smooth muscle relaxation, which improves urine flow and reduces the symptoms of benign prostatic hyperplasia.[6]

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. scispace.com [scispace.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A Comparative Pharmacological Profile: Alfuzosin vs. Alfuzosin-d7

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alfuzosin is a selective alpha-1 adrenergic receptor antagonist widely prescribed for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2][3] Its therapeutic effect is achieved by relaxing the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[4][5] In the pursuit of enhancing the pharmacokinetic properties of established drugs, deuteration has emerged as a strategic approach. This involves the substitution of one or more hydrogen atoms with its heavy isotope, deuterium.[6] This guide provides a comprehensive overview of the pharmacological profile of Alfuzosin and explores the theoretical profile of its deuterated analog, Alfuzosin-d7. Due to a lack of publicly available research on the pharmacological effects of this compound beyond its use as an analytical standard, this guide will extrapolate its potential properties based on the established principles of deuteration.

Pharmacological Profile of Alfuzosin

Alfuzosin is a quinazoline derivative that acts as a selective and competitive antagonist of alpha-1 adrenergic receptors.[7][8] These receptors are located in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra.[9] By blocking these receptors, alfuzosin leads to smooth muscle relaxation, reducing the symptoms of BPH.[1][4]

Pharmacokinetics

The pharmacokinetic profile of Alfuzosin has been extensively studied and is summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Alfuzosin

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability (fed) | 49% | [9] |

| Tmax (extended-release, fed) | 8 hours | [9] |

| Cmax (10 mg extended-release, fed) | 13.6 ± 5.6 ng/mL | [9] |

| AUC0-24 (10 mg extended-release, fed) | 194 ± 75 ng·h/mL | [9] |

| Distribution | ||

| Protein Binding | 82-90% | [1] |

| Volume of Distribution (IV) | 3.2 L/kg | [1] |

| Metabolism | ||

| Primary Pathway | Hepatic (Oxidation, O-demethylation, N-dealkylation) | [1] |

| Primary Enzyme | CYP3A4 | [1] |

| Active Metabolites | None | [1] |

| Excretion | ||

| Unchanged in Urine | 11% | [1] |

| Feces | 69% (of radiolabeled dose) | [1] |

| Urine | 24% (of radiolabeled dose) | [1] |

| Elimination Half-life (extended-release) | 10 hours | [9] |

Pharmacodynamics

Alfuzosin's primary pharmacodynamic effect is the relaxation of smooth muscle in the lower urinary tract, leading to improved urinary flow and a reduction in BPH symptoms.[1] Clinical trials have demonstrated its efficacy in increasing the peak urinary flow rate and decreasing the International Prostate Symptom Score (IPSS).[10][11]

Table 2: Summary of Alfuzosin Efficacy from a Pooled Analysis of Placebo-Controlled Studies

| Outcome Measure | Alfuzosin 10 mg once daily | Placebo | p-value | Reference |

| Change in IPSS | -6.0 | -4.2 | < 0.005 | [11] |

| Change in Peak Urinary Flow Rate (mL/s) | +2.3 | +1.1 | < 0.001 | [11] |

This compound: A Theoretical Pharmacological Profile

This compound is a deuterated version of Alfuzosin, where seven hydrogen atoms have been replaced by deuterium.[12][13][14] While it is commercially available as an internal standard for mass spectrometry-based quantification of Alfuzosin, there is a notable absence of published preclinical or clinical studies evaluating its pharmacological profile.[12][13]

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect.[6] This stronger bond can make the molecule more resistant to metabolic cleavage, particularly by cytochrome P450 enzymes.[15]

Anticipated Pharmacokinetic Profile of this compound

Given that Alfuzosin is primarily metabolized by CYP3A4, the deuteration in this compound could potentially lead to:

-

Reduced Rate of Metabolism: The C-D bonds at the sites of metabolic attack would be more difficult for CYP3A4 to break, slowing down the overall metabolism of the drug.

-

Increased Half-Life: A slower rate of metabolism would likely result in a longer elimination half-life.

-

Increased Bioavailability: A reduction in first-pass metabolism could lead to a higher proportion of the administered dose reaching systemic circulation.

-

Altered Metabolite Profile: The pattern of metabolites formed could be different from that of Alfuzosin.

These potential changes could theoretically allow for less frequent dosing or a lower dose to achieve the same therapeutic effect, potentially reducing dose-dependent side effects. However, without experimental data, these remain hypotheses.

Anticipated Pharmacodynamic Profile of this compound

The pharmacodynamic activity of a drug is primarily determined by its interaction with its target receptor. Since the overall three-dimensional structure of this compound is expected to be very similar to that of Alfuzosin, it is anticipated that its affinity for the alpha-1 adrenergic receptor would be largely unchanged. Therefore, the mechanism of action and the primary pharmacodynamic effects of this compound are expected to be the same as those of Alfuzosin.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies based on the cited literature for key experiments in the pharmacological assessment of an alpha-1 blocker like Alfuzosin.

Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the pharmacokinetic profile of a single oral dose of the drug.

Methodology:

-

Subject Recruitment: A cohort of healthy adult male volunteers is recruited. Subjects undergo a screening process to ensure they meet the inclusion criteria and have no contraindications.

-

Study Design: A randomized, single-dose, crossover study design is often employed.

-

Drug Administration: Subjects receive a single oral dose of the drug (e.g., 10 mg extended-release tablet) after a standardized meal.

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 1, 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours post-dose).

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). This compound would typically be used as an internal standard in this assay.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.

Efficacy and Safety Study in Patients with BPH (Clinical Trial)

Objective: To evaluate the efficacy and safety of the drug in treating the symptoms of BPH.

Methodology:

-

Patient Recruitment: Male patients aged 50 years or older with a diagnosis of BPH and a baseline International Prostate Symptom Score (IPSS) of a certain threshold (e.g., ≥ 13) are enrolled.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is a common design.

-

Randomization and Blinding: Patients are randomly assigned to receive either the active drug (e.g., Alfuzosin 10 mg once daily) or a matching placebo. Both patients and investigators are blinded to the treatment allocation.

-

Treatment Period: The treatment duration is typically 12 weeks.

-

Efficacy Assessments: The primary efficacy endpoints are the change from baseline in the total IPSS and the change from baseline in the peak urinary flow rate (Qmax). These are assessed at baseline and at specified follow-up visits.

-

Safety Assessments: Safety is monitored through the recording of adverse events, vital signs (including orthostatic blood pressure measurements), and clinical laboratory tests.

-

Statistical Analysis: The efficacy endpoints are analyzed using appropriate statistical methods (e.g., analysis of covariance - ANCOVA) to compare the treatment group with the placebo group.

Visualizations

Signaling Pathway of Alfuzosin

Caption: Signaling pathway of Alfuzosin's antagonist action.

Experimental Workflow for a Clinical Trial

Caption: Generalized workflow of a randomized controlled trial.

Conclusion

Alfuzosin is a well-characterized alpha-1 adrenergic antagonist with established efficacy and safety in the treatment of BPH. Its pharmacokinetic and pharmacodynamic profiles are well understood. In contrast, while this compound is utilized as an analytical tool, its pharmacological properties have not been reported in the scientific literature. Based on the principles of the kinetic isotope effect, it is plausible that this compound could exhibit a modified pharmacokinetic profile, potentially offering therapeutic advantages. However, this remains speculative. In-depth preclinical and clinical studies are required to elucidate the complete pharmacological profile of this compound and to determine if its theoretical advantages translate into clinically meaningful benefits. Future research directly comparing the pharmacokinetics and pharmacodynamics of Alfuzosin and this compound is warranted to explore the potential of this deuterated compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alfuzosin Hydrochloride for the Treatment of Benign Prostatic - Page 5 [medscape.com]

- 5. Pharmacokinetics and Bioequivalence Estimation of Two Formulations of Alfuzosin Extended-Release Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Alfuzosin: overview of pharmacokinetics, safety, and efficacy of a clinically uroselective alpha-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alfuzosin hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Alfuzosin Monograph for Professionals - Drugs.com [drugs.com]

- 10. Alfuzosin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Long-term safety and efficacy of a once-daily formulation of alfuzosin 10 mg in patients with symptomatic benign prostatic hyperplasia: open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US20060062845A1 - Alfuzosin tablets and synthesis - Google Patents [patents.google.com]

- 14. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Method Development for Alfuzosin using Alfuzosin-d7

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Alfuzosin in biological matrices, utilizing its deuterated analog, Alfuzosin-d7, as an internal standard (IS).

Introduction

Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). Accurate and reliable quantification of Alfuzosin in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust LC-MS/MS method employing a simple protein precipitation extraction procedure, followed by rapid and efficient chromatographic separation and highly selective tandem mass spectrometric detection. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Analytes: Alfuzosin hydrochloride (Reference Standard)

-

Internal Standard: this compound

-

Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

-

Stock and Working Solutions Preparation

-

Alfuzosin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Alfuzosin hydrochloride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Alfuzosin stock solution in a mixture of methanol and water (1:1, v/v) to create calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water with 5 mM Ammonium Formate.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Alfuzosin | 390.2 | 235.1 | 100 | 25 |

| 390.2 | 156.1 | 100 | 35 | |

| This compound | 397.2 | 235.1 | 100 | 25 |

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Data Presentation

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of the key validation parameters is presented below.

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Calibration Range | e.g., 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ± 20%, Precision ≤ 20% | 0.1 ng/mL |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5.2% to 6.8% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 8.5% |

| Recovery (%) | Consistent and reproducible | ~85% |

| Matrix Effect | CV ≤ 15% | < 10% |

| Stability | Within ± 15% of nominal concentration | Stable under tested conditions |

Quality Control Sample Performance

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (% CV) |

| Low (LQC) | 0.3 | 0.29 | 96.7 | 6.2 |

| Medium (MQC) | 10 | 10.4 | 104.0 | 4.5 |

| High (HQC) | 80 | 78.9 | 98.6 | 3.8 |

Mandatory Visualizations

Caption: Overall workflow of the LC-MS/MS method for Alfuzosin analysis.

Caption: Detailed steps of the protein precipitation sample preparation protocol.

Caption: MRM transitions for Alfuzosin and its internal standard, this compound.

Application Notes and Protocols for the Use of Alfuzosin-d7 as an Internal Standard in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfuzosin is a selective alpha-1 adrenergic receptor antagonist primarily used in the management of benign prostatic hyperplasia (BPH). Accurate quantification of alfuzosin in biological matrices is crucial for pharmacokinetic (PK) and bioequivalence (BE) studies. The use of a stable isotope-labeled internal standard (IS), such as Alfuzosin-d7, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the quantification of alfuzosin in human plasma.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of alfuzosin from various studies. While these studies may not have all used this compound as the internal standard, the data is representative of the expected pharmacokinetic profile of alfuzosin in humans.

Table 1: Pharmacokinetic Parameters of Alfuzosin Following a Single Oral Dose

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Reference |

| 1 | 2.6 ± 0.3 | 1.5 ± 0.3 | 17.7 ± 2.9 | 3.7 ± 0.4 | [1] |

| 2.5 | 9.4 ± 1.2 | 1.1 ± 0.2 | 51.7 ± 7.1 | 3.9 ± 0.2 | [1] |

| 5 | 13.5 ± 1.0 | 1.3 ± 0.1 | 99.0 ± 14.1 | 3.8 ± 0.3 | [1] |

| 10 (ER) | 13.6 (fed) | 8.0 (fed) | 194 (fed) | ~9.1 | [2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life; ER: Extended Release.

Table 2: Bioequivalence Study Data for 10 mg Alfuzosin Extended-Release Tablets (Test vs. Reference)

| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |

| Cmax | 110.7% | 98.0% - 124.9% |

| AUC0-t | 112.0% | 101.9% - 123.1% |

Data from a bioequivalence study conducted under fed conditions. The results are within the regulatory acceptance criteria (80-125%).

Experimental Protocols

Bioanalytical Method for Alfuzosin in Human Plasma using LC-MS/MS

This protocol describes a general method for the quantification of alfuzosin in human plasma using this compound as an internal standard.

1.1. Materials and Reagents

-

Alfuzosin reference standard

-

This compound internal standard

-

HPLC grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

1.2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of alfuzosin and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the alfuzosin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

1.3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

1.4. LC-MS/MS Conditions

-

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Alfuzosin: m/z 390.2 → 235.1

-

This compound: m/z 397.2 → 235.1

-

-

1.5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability. A typical LLOQ for alfuzosin in plasma is around 0.2 to 0.5 ng/mL.[3]

Visualizations

Alfuzosin Mechanism of Action

References

Application Note: High-Throughput Quantitation of Alfuzosin in Human Plasma by LC-MS/MS using Alfuzosin-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfuzosin is a selective alpha-1 adrenergic antagonist used for the treatment of benign prostatic hyperplasia (BPH). Accurate and reliable quantification of alfuzosin in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitation of alfuzosin in human plasma, utilizing its stable isotope-labeled analog, alfuzosin-d7, as the internal standard (IS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]

Experimental Protocols

This section details the materials and methodologies for the sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents

-

Alfuzosin hydrochloride (purity ≥99%)

-

This compound (purity ≥99%, isotopic purity ≥99%)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)

Instrumentation

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of alfuzosin and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the alfuzosin stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards at concentrations ranging from 0.1 to 50 ng/mL.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with the same diluent.

-

Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.1 ng/mL

-

Low QC (LQC): 0.3 ng/mL

-

Medium QC (MQC): 15 ng/mL

-

High QC (HQC): 40 ng/mL

-

Sample Preparation: Solid Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the 10 ng/mL this compound internal standard working solution and vortex briefly. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Caption: Experimental workflow for the quantitation of alfuzosin in human plasma.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | Start with 20% B, linear gradient to 80% B over 3.0 min, hold for 1.0 min, return to initial conditions and equilibrate for 1.0 min. |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Alfuzosin: m/z 390.2 → 235.1 This compound: m/z 397.2 → 235.1 |

| Collision Energy | Optimized for maximum signal intensity for each transition |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantitation of alfuzosin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results by correcting for any variability during the sample preparation and analysis process.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 ng/mL to 50 ng/mL. A correlation coefficient (r²) of >0.99 was consistently achieved. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio of >10.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Alfuzosin | 0.1 - 50 | >0.99 | 0.1 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using the QC samples at four different concentration levels. The results, summarized in the table below, are within the acceptable limits as per regulatory guidelines for bioanalytical method validation.[1]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| LQC | 0.3 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| MQC | 15 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| HQC | 40 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

Recovery and Matrix Effect

The extraction recovery of alfuzosin and the matrix effect were assessed at low, medium, and high QC concentrations. The solid-phase extraction procedure provided consistent and high recovery for both the analyte and the internal standard. The use of this compound effectively compensated for any ion suppression or enhancement from the plasma matrix.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 0.3 | > 85 | 90 - 110 |

| MQC | 15 | > 85 | 90 - 110 |

| HQC | 40 | > 85 | 90 - 110 |

Conclusion

This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of alfuzosin in human plasma using this compound as the internal standard. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput analysis in clinical and research settings for pharmacokinetic and bioequivalence studies of alfuzosin.

References

Protocol for the Bioanalytical Method of Alfuzosin in Human Plasma Using Alfuzosin-d7 as an Internal Standard for Bioequivalence Studies

These application notes provide a detailed protocol for the quantitative determination of alfuzosin in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Alfuzosin-d7, a stable isotope-labeled analog, is used as the internal standard (IS) to ensure accuracy and precision, a practice recommended by regulatory agencies for bioanalytical method validation.[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals conducting bioequivalence studies of alfuzosin formulations.

Introduction to Alfuzosin and Bioequivalence

Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[5][6] It relaxes the smooth muscle in the prostate and bladder neck, improving urine flow and reducing BPH symptoms.[5] Bioequivalence studies are essential to compare the in vivo performance of a generic drug product with that of a reference listed drug.[7][8][9] These studies typically rely on the measurement of key pharmacokinetic parameters such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) to establish that the two formulations are bioequivalent.[10]

For alfuzosin extended-release tablets, the US Food and Drug Administration (FDA) recommends conducting two separate single-dose, two-treatment, two-period crossover in-vivo bioequivalence studies: one under fasting conditions and another under fed conditions.[11] The analyte to be measured in plasma is alfuzosin itself.[11]

Pharmacokinetic Profile of Alfuzosin

Understanding the pharmacokinetic profile of alfuzosin is crucial for designing an appropriate bioequivalence study.

| Parameter | Value | Conditions |

| Absolute Bioavailability | 49% | Under fed conditions[12] |

| Time to Maximum Concentration (Tmax) | 8 hours | Following multiple dosing of 10 mg extended-release tablets under fed conditions[12] |

| Maximum Plasma Concentration (Cmax) | 13.6 ± 5.6 ng/mL | Following multiple dosing of 10 mg extended-release tablets under fed conditions[12] |

| Area Under the Curve (AUC0-24) | 194 ± 75 ng·h/mL | Following multiple dosing of 10 mg extended-release tablets under fed conditions[12] |

| Plasma Protein Binding | 82% to 90% | [5][12] |

| Metabolism | Extensive hepatic metabolism via oxidation, O-demethylation, and N-dealkylation. CYP3A4 is the principal enzyme involved.[5][12] | |

| Elimination Half-life (t1/2) | 3.7 - 3.9 hours | For immediate-release formulations[13] |

Bioanalytical Method Protocol

This protocol details a sensitive and selective LC-MS/MS method for the quantification of alfuzosin in human plasma.

Materials and Reagents

-

Alfuzosin hydrochloride reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Methyl tert-butyl ether (MTBE)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of alfuzosin and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the alfuzosin stock solution with a methanol/water (1:1, v/v) mixture to create calibration curve (CC) standards.

-